molecular formula C9H8ClNO4 B12098162 Ethyl 3-chloro-4-nitrobenzoate

Ethyl 3-chloro-4-nitrobenzoate

Cat. No.: B12098162
M. Wt: 229.62 g/mol
InChI Key: PKKLIUDCVJOQJQ-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom and a nitro group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl benzoate to introduce the nitro group, followed by chlorination to add the chlorine atom. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid, while the chlorination reaction can be carried out using chlorine gas or other chlorinating agents .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow synthesis techniques. These methods allow for better control over reaction conditions, higher yields, and improved safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-chloro-4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-chloro-4-nitrobenzoate depends on the specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The nitro group can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-3-nitrobenzoate
  • Ethyl 3-nitrobenzoate
  • Ethyl 4-nitrobenzoate

Uniqueness

Ethyl 3-chloro-4-nitrobenzoate is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

ethyl 3-chloro-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-2-15-9(12)6-3-4-8(11(13)14)7(10)5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKLIUDCVJOQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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